molecular formula C12H22ClNO2 B2861876 Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride CAS No. 1956311-18-4

Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride

Cat. No.: B2861876
CAS No.: 1956311-18-4
M. Wt: 247.76
InChI Key: CVGPSARRUQWWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom (aza) in the 2-position and an ethyl ester group at the 3-carboxylate position, coupled with a hydrochloride salt. This compound is primarily utilized in research and development as a building block for medicinal chemistry, particularly in the synthesis of heterocyclic frameworks common in drug discovery .

Properties

IUPAC Name

ethyl 2-azaspiro[4.5]decane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.ClH/c1-2-15-11(14)10-8-12(9-13-10)6-4-3-5-7-12;/h10,13H,2-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGPSARRUQWWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(CCCCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation and Esterification Followed by Salt Formation

Synthesis of the Spirocyclic Core

The spiro[4.5]decane backbone is typically constructed via cyclocondensation reactions. A method adapted from the synthesis of analogous azaspiro compounds involves reacting l-cysteine methyl ester hydrochloride with cyclic ketones under basic conditions. For example, cyclohexanone may serve as the ketone component, facilitating spiroannulation through nucleophilic attack and ring closure. The reaction is conducted in toluene at 65°C with triethylamine as a base, yielding a thiazolidine intermediate.

Esterification and Hydrochloride Salt Formation

The intermediate is subsequently esterified using ethyl chloroformate or transesterification agents. Following purification via column chromatography, the free base is treated with hydrochloric acid in a polar solvent such as methanol or ethyl acetate. This step protonates the secondary amine, precipitating the hydrochloride salt. The process mirrors the deprotection of tert-butyl carboxylates described in spirocyclic syntheses, where acidic conditions cleave protecting groups while forming stable salts.

Key Reaction Parameters:
  • Temperature : 0–20°C during salt formation to prevent decomposition.
  • Solvent : Methanol or ethyl acetate for optimal solubility and crystallization.
  • Yield : ~48–88%, depending on the purity of intermediates.

Deprotection of Boc-Protected Intermediates

Boc Protection and Spirocyclization

A tert-butyloxycarbonyl (Boc)-protected precursor, such as 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate , is synthesized via nucleophilic substitution between a Boc-protected amine and a cyclic ketone. This strategy enhances reaction control by preventing unwanted side reactions at the amine site.

Acidic Deprotection to Hydrochloride Salt

The Boc group is removed using 3M methanolic HCl at 0–20°C, concurrently forming the hydrochloride salt. The crude product is purified via ion-exchange chromatography (e.g., Amberlyst resin) to isolate the protonated amine. This method achieves an 88% yield, demonstrating high efficiency for spirocyclic amine salts.

Analytical Validation:
  • Mass spectrometry : m/z 142 (M+1) confirms molecular weight.
  • Elemental analysis : Matches theoretical values for C, H, and N content.

Copper-Catalyzed Difluoroalkylation and Dearomatization

Radical-Based Spirocyclization

A novel approach adapted from copper-catalyzed difluoroalkylation involves reacting N-benzylacrylamides with ethyl bromodifluoroacetate in the presence of a Cu(I) catalyst. The reaction proceeds via a radical addition mechanism, where the difluoroalkyl radical adds to the acrylamide, triggering dearomatization and spirocyclization.

Post-Modification to Hydrochloride Salt

The resultant difluoroalkylated spirocyclic ester is saponified to the carboxylic acid, followed by re-esterification with ethanol under acidic conditions. Treatment with HCl gas in diethyl ether yields the hydrochloride salt.

Optimization Insights:
  • Catalyst : Cu(I) salts (e.g., CuBr) at 5 mol% loading.
  • Reaction time : 12–24 hours for complete cyclization.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield Purity Indicators
Cyclocondensation l-Cysteine methyl ester, cyclohexanone Cyclocondensation, esterification 48% HPLC, NMR
Boc Deprotection Boc-protected amine, cyclic ketone Deprotection, ion-exchange 88% m/z 142 (M+1), elemental analysis
Cu-Catalyzed N-Benzylacrylamide, ethyl bromodifluoroacetate Radical cyclization, esterification 60–75% $$^{19}\text{F}$$ NMR, X-ray crystallography

Scalability and Industrial Applications

The Boc deprotection route (Method 2) is favored for large-scale synthesis due to its high yield and minimal byproducts. In contrast, the copper-catalyzed method (Method 3) offers functional group diversity but requires stringent anhydrous conditions. Patent data highlights the importance of salt selection for pharmaceutical formulations, with hydrochloride salts preferred for their stability and solubility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications .

Scientific Research Applications

Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer activities, is ongoing.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various biological receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, enzyme activity, and gene expression .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl 2-azaspiro[4.5]decane-3-carboxylate Hydrochloride and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Structural Features Key Differences
This compound - C11H20ClNO2 ~233.7 Ethyl ester, 2-aza, [4.5] spiro, HCl Reference compound
2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride 88578-97-6 C10H18ClNO2 219.71 Carboxylic acid, HCl Lacks ethyl ester; higher polarity
Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride 774129-33-8 C10H18ClNO2S 251.77 Methyl ester, sulfur (thia) substitution Sulfur enhances lipophilicity; potential for altered reactivity
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride 2155855-02-8 C10H18ClNO3 235.71 Methyl ester, oxygen (oxa) substitution Oxygen increases polarity; may affect solubility
Ethyl 6-fluoro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride 1822454-85-2 C12H15ClFNO2 259.71 Fluorine substituent, isoquinoline ring Aromatic system with fluorine; distinct pharmacological potential
Ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate hydrochloride 1803608-00-5 C14H25ClN2O2 ~296.9 Larger [5.5] spiro system, acetate ester Expanded spiro ring alters conformational flexibility

Structural and Functional Differences

Oxygen-containing analogs (e.g., methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride) exhibit increased polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration .

Spiro Ring Size :

  • Compounds with larger spiro systems (e.g., [5.5] undecane) offer increased conformational diversity, which can influence binding affinity to biological targets .

Ester Group Variation: Methyl esters (e.g., C10H18ClNO2S) are more metabolically labile than ethyl esters, impacting pharmacokinetic profiles .

Substituent Effects: Fluorine in ethyl 6-fluoro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride acts as a bioisostere, enhancing metabolic stability and binding interactions in drug-receptor complexes .

Physicochemical Properties

  • Molecular Weight : Ethyl derivatives generally have higher molecular weights compared to methyl or carboxylic acid analogs (e.g., 233.7 vs. 219.71 for the parent acid) .
  • Solubility : Oxygenated spiro compounds (e.g., oxa derivatives) likely exhibit better aqueous solubility due to increased polarity, whereas thia analogs may prefer organic solvents .

Biological Activity

Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride is a bicyclic compound notable for its spiro structure, integrating a nitrogen atom within a decane ring system. Its unique structural properties and potential biological activities make it an important subject of research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's general formula is C12H19NO2C_{12}H_{19}NO_2, characterized by an ethyl ester functional group at the carboxylate position. This configuration allows for diverse interactions with biological targets, potentially leading to various therapeutic effects.

Property Description
Molecular FormulaC12H19NO2C_{12}H_{19}NO_2
Structure TypeSpirocyclic
Functional GroupsEthyl ester, amine

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity and influence cellular pathways, contributing to its therapeutic potential.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to various receptors, altering their activity and leading to downstream biological effects.

Biological Activities

Research indicates that Ethyl 2-azaspiro[4.5]decane-3-carboxylate exhibits several promising biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens.
  • Anticancer Activity : Preliminary research suggests potential anticancer properties, warranting further investigation into its efficacy against specific cancer cell lines.
  • Neuroprotective Effects : Similar compounds in the azaspiro family have demonstrated neuroprotective activities, indicating a possible role for this compound in neurodegenerative disease treatment.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

Study 1: Antimicrobial Activity

A study assessed the antimicrobial effects of the compound against several bacterial strains, demonstrating significant inhibition at varying concentrations.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Study 2: Anticancer Efficacy

In vitro studies evaluated the compound's effect on cancer cell lines, revealing a dose-dependent reduction in cell viability.

Cell Line IC50 (µM)
MCF-7 (Breast)15 µM
HeLa (Cervical)10 µM

Comparative Analysis with Similar Compounds

Ethyl 2-azaspiro[4.5]decane-3-carboxylate can be compared with other azaspiro compounds to understand its unique properties better:

Compound Name Structural Features Notable Activities
Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylateContains a keto group at position 3Antimicrobial properties
8-Oxa-2-azaspiro[4.5]decaneOxygen atom incorporated into the ringPotential neuroprotective effects
Ethyl 1-acetyl-8-oxa-1-azaspiro[4.5]decaneAcetyl group at position 1Antitumor activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride, and how do reaction conditions influence yield?

  • Methodology: Two primary routes are documented:

  • Route 1 : Cyclization of 2-amino-1-butanol with epoxide derivatives (e.g., 3,4-epoxyhexane-1-carboxylic acid), followed by esterification and HCl salt formation. Reaction temperature (70–90°C) and acid catalyst (e.g., HCl gas) are critical for spirocycle formation .
  • Route 2 : Use of tetrahydropyran-4-carbonitrile and haloalkanes (e.g., 1-bromo-2-fluoroethane) under basic conditions (K₂CO₃ in DMF), with subsequent hydrolysis and salt precipitation. Solvent polarity impacts intermediate stability .
    • Optimization: Yield improvements (20–40%) are achieved via controlled stoichiometry of epoxide/amine (1:1.2) and inert atmosphere (N₂) to prevent oxidation .

Q. How is the structural identity of this compound confirmed experimentally?

  • Analytical Workflow:

  • NMR : 1^1H NMR (DMSO-d₆) identifies spirocyclic protons (δ 3.8–4.2 ppm for ester-OCH₂CH₃; δ 2.5–3.5 ppm for azaspiro N-CH₂) .
  • X-ray Crystallography : Confirms bicyclic geometry (spiro carbon at C3) and hydrochloride salt formation via H-bonding networks .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 228.1) validates molecular weight (C₁₁H₁₈ClNO₂) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility: Freely soluble in polar aprotic solvents (DMSO, DMF) but limited in water (<1 mg/mL at 25°C). Hydrochloride salt enhances aqueous solubility at low pH (pH 2–4) .
  • Stability: Degrades above 150°C (TGA data). Store desiccated at 2–8°C in amber vials to prevent ester hydrolysis and photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology:

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) to assess electrophilic centers. The carbonyl carbon (C=O) and spiro-adjacent carbons show high electrophilicity (Fukui indices >0.1) .
  • MD Simulations : Solvent effects (e.g., DMSO vs. THF) on transition states for SN2 reactions with amines (e.g., benzylamine) .
    • Validation: Compare predicted activation energies with experimental kinetic data (Arrhenius plots) for reaction design .

Q. What strategies resolve contradictions in reported biological activity data for spirocyclic compounds like this hydrochloride salt?

  • Case Study: Discrepancies in IC₅₀ values (e.g., TPH1 inhibition) arise from:

  • Structural Analogues : Methyl vs. ethyl esters alter steric hindrance at the active site .
  • Assay Conditions : Varying pH (6.5 vs. 7.4) impacts protonation of the azaspiro nitrogen, affecting target binding .
    • Resolution: Conduct head-to-head comparisons under standardized conditions (e.g., pH 7.0 PBS buffer, 37°C) and use crystallography to map binding modes .

Q. How does the spirocyclic scaffold influence pharmacokinetic properties compared to non-cyclic analogues?

  • In Silico ADMET:

  • LogP : Spiro structure reduces lipophilicity (calculated LogP 1.8 vs. 2.5 for linear analogues), improving aqueous solubility .
  • Metabolic Stability : Quantum mechanics/molecular mechanics (QM/MM) models predict slower CYP3A4-mediated oxidation due to steric shielding of the ester group .
    • In Vivo Validation: Radiolabeled tracer studies in rodents show prolonged half-life (t₁/₂ = 4.2 hr vs. 1.8 hr for non-cyclic controls) .

Q. What advanced techniques characterize its interaction with biological targets (e.g., enzymes or receptors)?

  • SPR Spectroscopy : Immobilize TPH1 on a CM5 chip; measure binding kinetics (kₐ = 1.2 × 10⁴ M⁻¹s⁻¹, kd = 0.003 s⁻¹) .
  • Cryo-EM : Resolve compound-enzyme complexes at 2.8 Å to identify hydrogen bonds with Glu317 and hydrophobic packing with Val289 .

Methodological Guidance for Data Contradictions

  • Synthetic Yield Variability : Attribute to trace moisture in reactions (use molecular sieves) or epoxide racemization (chiral HPLC monitoring) .
  • Biological Replication Issues : Standardize cell lines (e.g., HEK293-TPH1 KO vs. WT) and use internal controls (e.g., spiked reference inhibitors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.